molecular formula C7H13N3O B1431792 (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 1423033-55-9

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No. B1431792
M. Wt: 155.2 g/mol
InChI Key: YHEHJNDTUBEPMU-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their multidirectional biological activity and are used in various applications such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are also an integral part of a variety of drugs available in clinical therapy .


Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . For example, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .


Molecular Structure Analysis

1,2,4-Triazoles have a high nitrogen content and are the most stable among the azoles. They are difficult to cleave and act as isosteres of amide, ester, and carboxylic acid .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions. For instance, they can be converted to the corresponding Schiff base by using 4-methoxybenzaldehyde .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally thermally stable compounds. For example, some 1,2,4-triazole derivatives have decomposition onset temperatures ranging from 147–228 °C .

Scientific Research Applications

Synthesis and Structural Characterization

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol and its derivatives are frequently synthesized and characterized to explore their chemical properties and potential applications in various fields. For example, compounds with similar structures have been synthesized and their molecular conformations and packing stabilized by specific intermolecular interactions, providing insights into their potential utility in materials science and drug design (Dong & Huo, 2009).

Catalytic Applications

Derivatives of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol have been evaluated for their catalytic properties, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. These studies demonstrate the potential of triazolylmethanol compounds as efficient catalysts in organic synthesis, enabling reactions under mild conditions with low catalyst loadings (Ozcubukcu et al., 2009).

Molecular Aggregation and Solvent Effects

Research on similar molecular structures has shown that the aggregation behavior of these compounds can significantly vary depending on the solvent used. This has implications for their use in pharmaceutical formulations and materials science, where solvent interactions can influence the properties and applications of the compound (Matwijczuk et al., 2016).

Antibacterial Activity

Compounds structurally related to (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol have been synthesized and tested for their antibacterial properties. Such studies contribute to the development of new antimicrobial agents and highlight the potential medicinal applications of triazolylmethanol derivatives (Ирадян et al., 2014).

Antitubercular Activity

The novel triazole-based antitubercular compound MSDRT 12, which includes (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol as a core structure, showcases the therapeutic potential of such compounds. The stereospecific activity of this compound against tuberculosis underscores the importance of stereochemistry in the development of effective antitubercular agents (Shekar et al., 2014).

Safety And Hazards

The safety and hazards of 1,2,4-triazoles can vary depending on the specific compound. Some compounds may cause skin and eye irritation .

Future Directions

Given the increasing problem of microbial resistance, there is a need for new antibacterial molecules with novel mechanisms of action. The 1,2,4-triazole scaffold could be further investigated to harness its optimum antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

(5-methyl-4-propyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-4-10-6(2)8-9-7(10)5-11/h11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEHJNDTUBEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

CAS RN

1423033-55-9
Record name (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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